molecular formula C24H23N3O2S B5693895 N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide

N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide

Cat. No. B5693895
M. Wt: 417.5 g/mol
InChI Key: TVLVEHYLMPNJEB-PCLIKHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide, also known as BIH, is a chemical compound that has been studied for its potential applications in scientific research. This compound has been shown to have interesting biological properties, making it a promising candidate for further investigation.

Mechanism of Action

The exact mechanism of action of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide is not fully understood. However, it has been suggested that N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide may exert its biological effects by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide has been shown to have a variety of biochemical and physiological effects. For example, it has been shown to inhibit the growth of certain cancer cells, reduce inflammation in animal models, and inhibit the activity of certain enzymes involved in bacterial metabolism.

Advantages and Limitations for Lab Experiments

One advantage of using N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide in lab experiments is that it has been shown to have a relatively low toxicity profile, making it a safer alternative to other chemicals. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several future directions for research involving N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide. One potential avenue is to investigate its potential as an anticancer agent, as it has been shown to inhibit the growth of certain cancer cells. Additionally, further studies could be conducted to elucidate its mechanism of action and identify potential molecular targets. Finally, research could be conducted to optimize the synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide and develop more efficient purification methods.

Synthesis Methods

The synthesis of N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide involves the reaction of 1-benzyl-1H-indole-3-carbaldehyde with 4-ethylbenzenesulfonylhydrazide in the presence of a catalyst. The resulting product is N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide, which can be purified through various methods such as column chromatography.

Scientific Research Applications

N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide has been studied for its potential applications in various scientific fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have antimicrobial, antitumor, and anti-inflammatory properties, making it a promising candidate for drug development.

properties

IUPAC Name

N-[(E)-(1-benzylindol-3-yl)methylideneamino]-4-ethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-2-19-12-14-22(15-13-19)30(28,29)26-25-16-21-18-27(17-20-8-4-3-5-9-20)24-11-7-6-10-23(21)24/h3-16,18,26H,2,17H2,1H3/b25-16+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLVEHYLMPNJEB-PCLIKHOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-4-ethylbenzenesulfonohydrazide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.